

# Butyl Methyl Sulfide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Butyl methyl sulfide

Cat. No.: B1581413

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## Introduction

**Butyl methyl sulfide** (CAS Registry Number: 628-29-5), also known as 1-(methylthio)butane or 2-thiahexane, is a volatile organic compound (VOC) belonging to the thioether family.<sup>[1][2]</sup> This colorless liquid possesses a characteristic strong, unpleasant odor.<sup>[3]</sup> Its presence in various natural and industrial settings, coupled with its volatile nature, necessitates a thorough understanding of its chemical properties, synthesis, analytical determination, toxicological profile, and environmental fate. This technical guide provides an in-depth overview of **butyl methyl sulfide** for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **butyl methyl sulfide** is presented in Table 1. This data is crucial for understanding its behavior in various experimental and environmental conditions.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>12</sub> S	[1][2]
Molecular Weight	104.22 g/mol	[1]
Appearance	Colorless liquid	[3]
Odor	Unpleasant	[3]
Boiling Point	122-123 °C at 760 mmHg	[4]
Melting Point	-97.85 °C	[4]
Density	0.85 g/cm <sup>3</sup> at 20 °C	[5]
Flash Point	20 °C	[4]
Vapor Pressure	15.60 mmHg at 25 °C	[6]
Refractive Index	1.4621 at 20 °C	
LogP (Octanol-Water Partition Coefficient)	2.15	[6]
Purity (typical)	>98.0% (GC)	

## Synthesis of Butyl Methyl Sulfide

**Butyl methyl sulfide** is commonly synthesized via the Williamson ether synthesis, adapted for thioethers.[7] This S<sub>N</sub>2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. Two primary routes are detailed below.

### Experimental Protocol: Synthesis from 1-Bromobutane and Sodium Thiomethoxide

This protocol outlines the synthesis of **butyl methyl sulfide** from 1-bromobutane and sodium thiomethoxide.

Materials:

- Sodium thiomethoxide (NaSCH<sub>3</sub>)

- 1-Bromobutane ( $\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Br}$ )
- Anhydrous methanol ( $\text{CH}_3\text{OH}$ )
- Diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ )
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Distillation apparatus

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous methanol.
- Slowly add 1-bromobutane to the stirred solution at room temperature.
- Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
- After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the crude **butyl methyl sulfide** by fractional distillation, collecting the fraction boiling at 122-123 °C.

## Experimental Protocol: Synthesis from 1-Butanethiol and Methyl Iodide

This alternative protocol utilizes 1-butanethiol and methyl iodide for the synthesis.

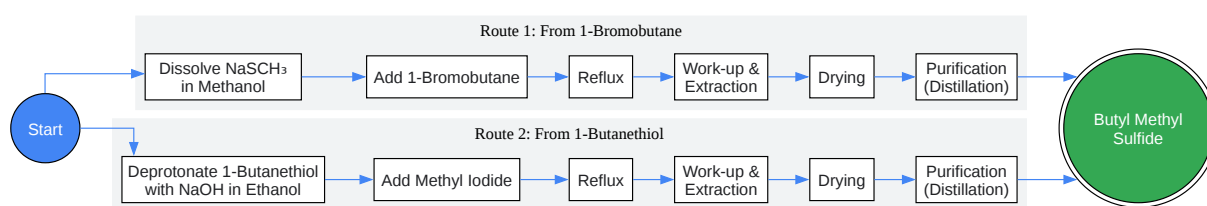
Materials:

- 1-Butanethiol ( $\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{SH}$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Ethanol ( $\text{C}_2\text{H}_5\text{OH}$ )
- Diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ )
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol.

- Slowly add 1-butanethiol to the stirred sodium hydroxide solution to form the sodium butanethiolate salt.
- To this solution, add methyl iodide dropwise at room temperature.
- Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- After cooling, pour the reaction mixture into a separatory funnel containing water.
- Extract the product with diethyl ether (3 x volumes).
- Combine the ether extracts and wash with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
- Purify the resulting liquid by fractional distillation, collecting the fraction at the appropriate boiling point.



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Figure 1. Williamson Ether Synthesis Workflow for **Butyl Methyl Sulfide**.

## Analytical Methods

The detection and quantification of **butyl methyl sulfide**, particularly in complex matrices such as air or biological samples, are typically performed using gas chromatography (GC) coupled with a selective detector.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of **butyl methyl sulfide** in a gaseous matrix.

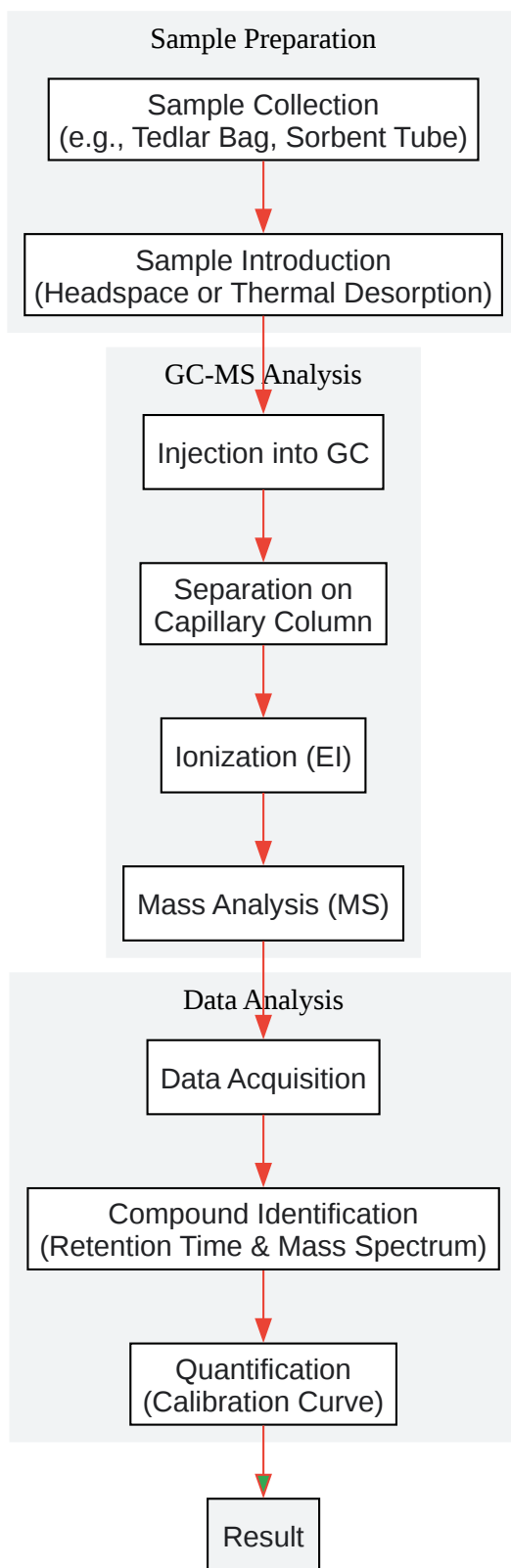
### Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-VRX)
- Sample introduction system (e.g., headspace autosampler, thermal desorber, or direct injection)
- Data acquisition and processing software

### Procedure:

- Sample Collection: Collect air samples in Tedlar bags or sorbent tubes (e.g., Tenax®). For liquid samples, prepare a headspace vial.
- Sample Introduction:
  - Headspace: Equilibrate the sample vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) before injecting a portion of the headspace gas into the GC.
  - Thermal Desorption: Heat the sorbent tube to release the trapped volatiles into the GC inlet.
- Gas Chromatography:
  - Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase to 200 °C at a rate of 10 °C/min.
  - Final hold: Hold at 200 °C for 5 minutes.
- Mass Spectrometry:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 200.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify **butyl methyl sulfide** by its retention time and mass spectrum (characteristic ions: m/z 104, 61, 47). Quantify using a calibration curve prepared from standards of known concentrations.



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Figure 2. Workflow for the GC-MS Analysis of **Butyl Methyl Sulfide**.



## Toxicology and Ecotoxicology

The toxicological data for **butyl methyl sulfide** is limited. Safety data sheets indicate that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[3]

Parameter	Value	Species	Route	Reference(s)
LD <sub>50</sub> (Oral)	Data not available	-	-	
LD <sub>50</sub> (Dermal)	Data not available	-	-	
LC <sub>50</sub> (Inhalation)	Data not available	-	-	
EC <sub>50</sub> (Daphnia magna, 48h)	5.8 mg/L	Daphnia magna	Aquatic	
LC <sub>50</sub> (Fish, 96h)	12.1 mg/L	Pimephales promelas	Aquatic	

Note: Specific LD<sub>50</sub>/LC<sub>50</sub> values for **butyl methyl sulfide** are not readily available in published literature. The ecotoxicity data presented are estimated based on quantitative structure-activity relationship (QSAR) models.

## Environmental Fate and Biodegradation

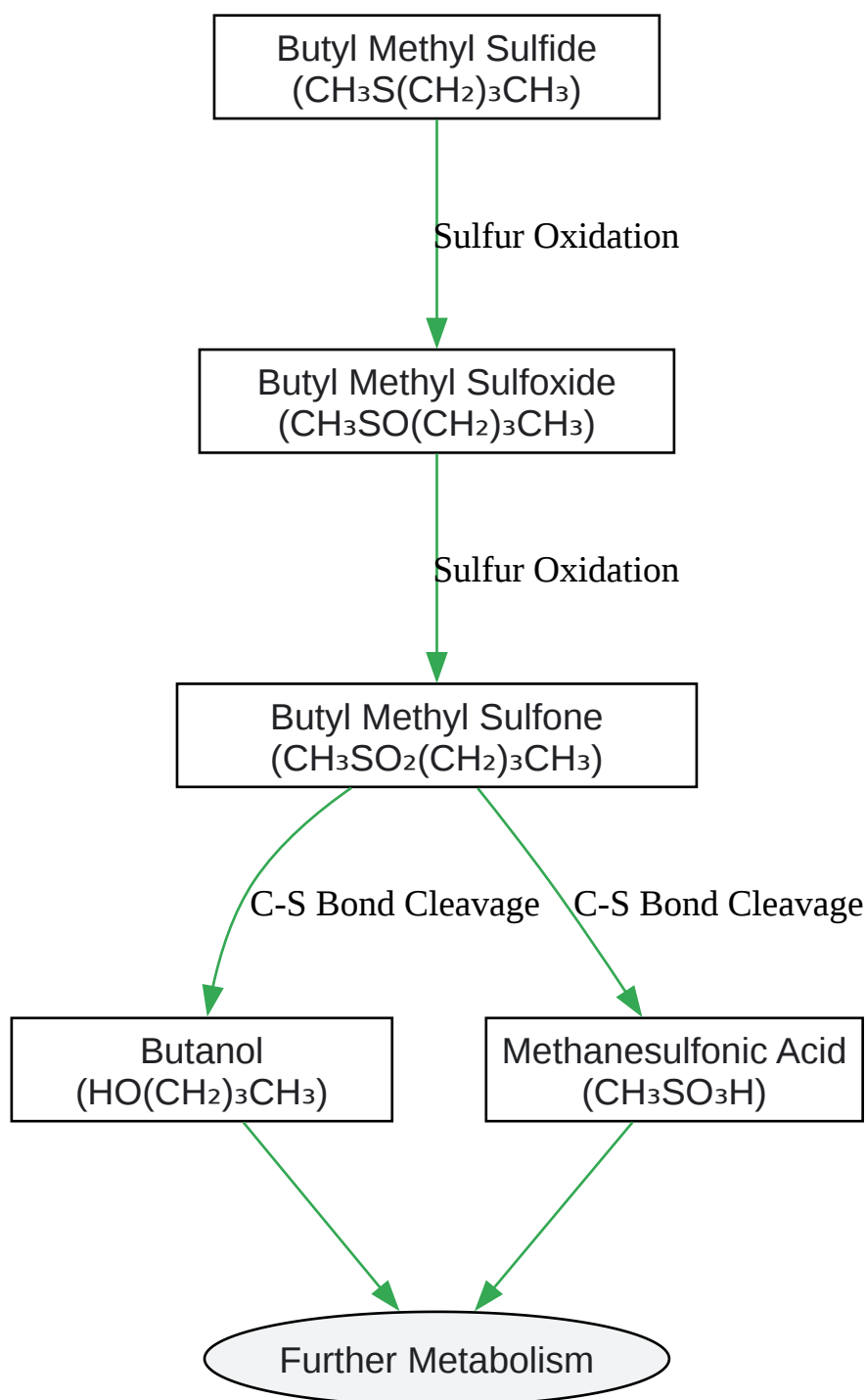
As a volatile organic compound, **butyl methyl sulfide** can be released into the atmosphere, where its fate is primarily determined by its reaction with hydroxyl radicals (•OH). In soil and water, biodegradation is the main removal process.

## Atmospheric Degradation

The primary atmospheric degradation pathway for **butyl methyl sulfide** is its reaction with photochemically generated hydroxyl radicals. The estimated atmospheric lifetime of **butyl methyl sulfide** is approximately 2 days, based on a reaction rate constant with •OH radicals of  $1.5 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ .

## Biodegradation

Microorganisms in soil and water can degrade **butyl methyl sulfide**. The proposed biodegradation pathway involves the initial oxidation of the sulfur atom to a sulfoxide, followed by further oxidation to a sulfone. Subsequent cleavage of the C-S bond can lead to the formation of butanol and methanesulfonic acid, which can then be further metabolized by microorganisms.



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## References

- 1. Butyl methyl sulfide | C<sub>5</sub>H<sub>12</sub>S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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